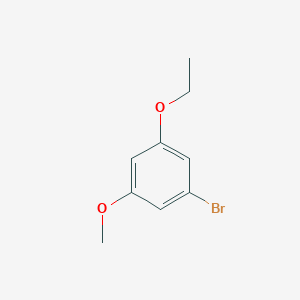

1-Bromo-3-ethoxy-5-methoxybenzene

Vue d'ensemble

Description

1-Bromo-3-ethoxy-5-methoxybenzene is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 . The compound is also known by several other names such as m-Anisyl bromide, m-Bromoanisole, 3-Bromoanisole, m-Bromomethoxybenzene, m-Bromophenyl methyl ether, m-Methoxybromobenzene, 3-Methoxybromobenzene, 3-Methoxy-1-bromobenzene, m-Methoxyphenyl bromide, 3-Methoxyphenyl bromide, 3-Bromoanisol .

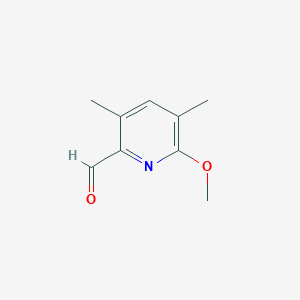

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and a methoxy group .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 231.09 . The compound has a storage temperature of 2-8°C .Applications De Recherche Scientifique

Preparation and Properties of Sterically Protected Phosphorus Compounds

A study by Toyota et al. (2003) highlighted the synthesis of a bulky bromobenzene derivative, utilized in the preparation of diphosphene and fluorenylidenephosphine compounds, which include low-coordinate phosphorus atoms. This research underscores the role of such compounds in exploring the electronic perturbations within the system, as indicated by UV–vis spectra and NMR chemical shifts (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Enantiopure Trioxadecalin Derived Liquid Crystals

Bertini et al. (2003) investigated the synthesis of chiral liquid crystals from 1-bromo-4-methoxybenzene derivatives. This work demonstrates the influence of phenyl substituents on mesogenic properties and provides a pathway for the development of chiral precursor compounds in liquid crystal synthesis (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Radical Cyclisation to Tetrahydrofuran Derivatives

Esteves et al. (2007) described a method for the radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. The process involves electrogenerated nickel(I) tetramethylcyclam and highlights a synthetic approach to producing tetrahydrofuran derivatives in high yields, demonstrating the potential of such methodologies in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Supramolecular Interactions in Anisole Derivatives

Nestler et al. (2018) studied the crystal structures of anisole derivatives, focusing on supramolecular interactions mediated by bromine atoms. This research provides insights into how bromine influences molecular packing behaviors, with implications for the design of materials with specific structural properties (Nestler, Schwarzer, & Gruber, 2018).

Arylation in Fragrance Synthesis

Scrivanti et al. (2008) explored the arylation of β-methallyl alcohol with 1-bromo-4-methoxybenzene, demonstrating a pathway to synthesizing floral fragrances. This study underscores the utility of such chemical reactions in the development of compounds with applications in the fragrance industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Molecular Switching via Chemical Functionality

A study by Balema et al. (2019) investigated the effects of ethyl and methoxy groups on the stability and orientation of molecular rotors on surfaces. This research provides insights into the design of molecular rotors for studying molecular motion at the single-molecule level, highlighting the influence of chemical functionality on molecular dynamics (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).

Safety and Hazards

The safety information for 1-Bromo-3-ethoxy-5-methoxybenzene indicates that it has the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is known that brominated aromatic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Brominated compounds are generally known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom acts as an electrophile, or electron-seeking agent, which forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo various reactions, including bonding with a nucleophile or transferring a proton to a base .

Biochemical Pathways

Brominated aromatic compounds can potentially disrupt various biochemical pathways due to their reactivity and structural similarity to many biological molecules .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .

Result of Action

Brominated compounds can potentially cause various cellular effects due to their reactivity and ability to disrupt normal biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-ethoxy-5-methoxybenzene. For instance, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other reactive species .

Analyse Biochimique

Biochemical Properties

It is known that brominated compounds can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially allow 1-Bromo-3-ethoxy-5-methoxybenzene to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Brominated compounds can influence cell function through their interactions with various cellular pathways .

Molecular Mechanism

It is known that brominated compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially allow this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored at temperatures between 2-8°C , suggesting that it may be stable under these conditions.

Metabolic Pathways

It is known that brominated compounds can participate in electrophilic aromatic substitution reactions , which could potentially influence metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

1-bromo-3-ethoxy-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDKCJCBFNTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B3224586.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3224595.png)